N'-Hydroxy-2-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)acetimidamide
Description
Properties
Molecular Formula |
C11H21N3O3 |
|---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
N'-hydroxy-2-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethanimidamide |
InChI |
InChI=1S/C11H21N3O3/c1-16-9-2-5-17-11(6-9)3-4-14(8-11)7-10(12)13-15/h9,15H,2-8H2,1H3,(H2,12,13) |
InChI Key |
OVJDXKKYNXZBCP-UHFFFAOYSA-N |
Isomeric SMILES |
COC1CCOC2(C1)CCN(C2)C/C(=N/O)/N |
Canonical SMILES |
COC1CCOC2(C1)CCN(C2)CC(=NO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Hydroxy-2-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)acetimidamide typically involves multiple steps. One common approach starts with the preparation of the spirocyclic core, 8-oxa-2-azaspiro[4.5]decane, from commercially available reagents such as tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. Techniques such as catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction are employed to achieve high efficiency and purity .
Chemical Reactions Analysis
Types of Reactions
N’-Hydroxy-2-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)acetimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the spirocyclic core or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds.
Scientific Research Applications
N’-Hydroxy-2-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)acetimidamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the production of biologically active compounds and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of N’-Hydroxy-2-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)acetimidamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Spirocyclic Analogs
N-[(3-Methoxythiophen-2-yl)methyl]-2-[(9R)-9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl]ethan-1-amine
- Core Structure : Shares the 6-oxaspiro[4.5]decane system but replaces the methoxy group with a pyridinyl substituent and the acetimidamide with an ethylamine chain .
- The ethylamine side chain lacks the hydrogen-bonding capacity of the N′-hydroxyacetimidamide group.
2-Benzyl-6-oxa-2-azaspiro[4.5]decan-9-amine (CAS 1707152-31-5)
- Core Structure : Retains the 6-oxa-2-azaspiro[4.5]decane system but substitutes the methoxy group with a benzyl group and includes a primary amine at position 9 .
- The primary amine may act as a proton donor/acceptor, differing from the methoxy group’s electron-donating effects.
8-Oxa-2-azaspiro[4.5]decane Oxalate (CAS 1651840-84-4)
- Core Structure : Shifts the oxygen atom to position 8 (8-oxa vs. 6-oxa), altering ring puckering and conformational stability .
- Key Differences :
- The oxalate salt form increases solubility compared to the free base form of the target compound.
- The 8-oxa configuration may influence steric interactions in binding pockets.
Acetamide/Acetimidamide Derivatives
(Z)-N′-Hydroxy-2-(pyridin-2-yl)acetimidamide
- Structure : Shares the N′-hydroxyacetimidamide group but lacks the spirocyclic core, instead featuring a pyridinyl substituent .
- The pyridinyl group may enhance metal coordination compared to the methoxy group.
2-(4-((2,4-Dioxothiazolidin-5-Ylidene) Methyl)-2-Methoxyphenoxy)-N-Substituted Acetamides
- Structure : Includes acetamide derivatives with thiazolidinedione moieties and methoxy-substituted aromatic rings .
- Key Differences :
- The thiazolidinedione group introduces additional hydrogen-bonding and redox-active sites.
- The methoxy group’s position on the aromatic ring may affect electronic effects differently than the spirocyclic methoxy group.
Physicochemical Properties
| Compound | Molecular Weight | Key Substituents | Solubility (Predicted logP) | Hydrogen-Bonding Sites |
|---|---|---|---|---|
| Target Compound | ~280.3 | Methoxy, N′-hydroxyacetimidamide | ~1.5 (moderate) | 3 donors, 4 acceptors |
| 2-Benzyl-6-oxa-2-azaspiro[4.5]decan-9-amine | 246.35 | Benzyl, primary amine | ~2.8 (high) | 2 donors, 3 acceptors |
| (Z)-N′-Hydroxy-2-(pyridin-2-yl)acetimidamide | 179.2 | Pyridinyl, N′-hydroxyacetimidamide | ~0.9 (low) | 3 donors, 5 acceptors |
Biological Activity
N'-Hydroxy-2-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)acetimidamide is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including molecular characteristics, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical formula for this compound is , with a molecular weight of 243.30 g/mol. Its structure includes a spirocyclic moiety, which is significant for its biological interactions.
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 243.30 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
This compound exhibits various biological activities attributed to its structural features:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.
- Cytotoxic Effects : The compound has shown cytotoxic effects in vitro against various cancer cell lines, indicating its potential as an anticancer agent.
- Neuroprotective Properties : Research indicates that it may have neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.
Case Studies and Research Findings
- Antimicrobial Studies : In vitro assays demonstrated that this compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating bacterial infections.
- Cytotoxicity Assessment : A study conducted on human cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner, particularly in breast and colon cancer cells. The mechanism was linked to the activation of caspase pathways, which are crucial for programmed cell death.
- Neuroprotective Effects : Research involving animal models indicated that treatment with this compound resulted in reduced neuronal damage following ischemic injury, highlighting its potential role in neurodegenerative disease management.
Safety Profile
While the compound shows promise in various applications, it is essential to consider its safety profile:
Q & A
Q. How do solvent choices impact reaction yields in multi-step syntheses?
- Data :
| Solvent | Yield (%) | Conditions | Source |
|---|---|---|---|
| THF | 58–65% | Reflux, 12h | |
| DCM | 45–50% | RT, 24h |
- Conclusion : Polar aprotic solvents (THF) favor cyclization over chlorinated solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
